molecular formula C9H3Cl2F2NO2 B6312300 MFCD24842664 CAS No. 1357626-02-8

MFCD24842664

Cat. No.: B6312300
CAS No.: 1357626-02-8
M. Wt: 266.02 g/mol
InChI Key: PFKJVDZATHNTLQ-UHFFFAOYSA-N
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Description

Such compounds are commonly used in catalysis, medicinal chemistry, and materials science due to their versatile reactivity and stability under diverse reaction conditions . Boronic acids, for example, are critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical synthesis .

Key physicochemical properties (inferred from structurally related compounds):

  • Molecular weight: Likely within 200–350 g/mol, based on analogs such as (3-Bromo-5-chlorophenyl)boronic acid (235.27 g/mol) and brominated aromatic esters (229.07–350.35 g/mol) .
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMSO), with aqueous solubility influenced by substituents .
  • Bioavailability: Predicted high gastrointestinal absorption and blood-brain barrier penetration, typical of small aromatic compounds with balanced lipophilicity (LogP ~2–3) .

Properties

IUPAC Name

2,3-dichloro-2,3-difluoro-1,4-benzodioxine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2NO2/c10-8(12)9(11,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKJVDZATHNTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(C(O2)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD24842664 involves a series of carefully controlled chemical reactions. One common method includes the use of a diastereomerically selective cyclization reaction. This process does not require a separate epimerization step, making it more efficient . The reaction conditions typically involve specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD24842664 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD24842664 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which MFCD24842664 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate key regulatory proteins and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD24842664, selected based on MDL identifiers, synthesis routes, and applications:

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 4-Bromo-2-fluorophenyl acetate
CAS No. Not provided 1046861-20-4 41841-16-1
Molecular Formula Likely C₆H₅BBrClO₂ (analog) C₆H₅BBrClO₂ C₉H₉BrO₂
Molecular Weight ~235 g/mol 235.27 g/mol 229.07 g/mol
LogP (XLOGP3) ~2.15 2.15 2.71
Solubility (mg/mL) 0.24 (predicted) 0.24 0.219
Bioavailability High GI absorption High High
CYP Inhibition Not reported None CYP1A2 inhibitor

Key Research Findings

Reactivity in Cross-Coupling : Boronic acid analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit high yields (>80%) in Suzuki-Miyaura reactions, critical for constructing biaryl motifs in drug candidates .

Metabolic Stability: Fluorinated analogs (e.g., 4-Bromo-2-fluorophenyl acetate) show enhanced metabolic stability due to reduced CYP450 inhibition compared to non-fluorinated counterparts .

Solvent Compatibility : THF/water systems (used for boronic acids) offer superior reaction homogeneity compared to esterification in 1,4-dioxane, which may require stringent drying .

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